L-Norleucine
Overview
Description
L-Norleucine is a non-proteinogenic L-alpha-amino acid that does not occur naturally12. It comprises hexanoic acid carrying an amino group at C-21. It is a 2-aminohexanoic acid and a conjugate acid of a L-2-aminohexanoate1. It is an enantiomer of a D-norleucine1.
Synthesis Analysis
L-Norleucine is found in small amounts in some bacterial strains where its concentration can approach millimolar2. Its biosynthesis arises via the action of 2-isopropylmalate synthase on α-ketobutyrate2. In a study, five metabolites, including L-norleucine, were identified as key metabolites involved in the colonization of Lactobacillus plantarum CCFM86103.
Molecular Structure Analysis
The molecular formula of L-Norleucine is C6H13NO21. The IUPAC name is (2 S )-2-aminohexanoic acid1. The InChI is InChI=1S/C6H13NO2/c1-2-3-4-5 (7)6 (8)9/h5H,2-4,7H2,1H3, (H,8,9)/t5-/m0/s11. The Canonical SMILES is CCCCC (C (=O)O)N and the Isomeric SMILES is CCCC [C@@H] (C (=O)O)N1.
Chemical Reactions Analysis
L-Norleucine is a synthetic amino acid commonly used as an internal standard4. It is also used in the study of the influence of Lactobacillus plantarum CCFM8610 on germ-free mice3.
Physical And Chemical Properties Analysis
L-Norleucine has a molecular weight of 131.17 g/mol1. It is a white, water-soluble solid2.
Scientific Research Applications
Internal Standard in Amino Acid Analysis : L-norleucine is used as an internal standard in the deproteinization process for amino acid analysis in canine and feline serum and plasma samples (Blake, 2019).
Effect on Feeding Behavior and Growth in Rats : L-norleucine was shown to affect the growth and feeding behavior of rats. Its presence in the diet led to reduced growth and food intake, and rats showed a strong preference for control diets over those containing norleucine (Tews, Repa, Harper, 1990).
Role in Recombinant Protein Production : L-norleucine can accumulate as a byproduct in the branched-chain amino acid metabolism of Escherichia coli and be misincorporated into recombinant proteins. This is particularly relevant for protein-based biopharmaceuticals. Trace elements like molybdenum, nickel, and selenium can reduce its accumulation, suggesting a connection to the pyruvate metabolism associated with the biosynthesis of rare amino acids (Biermann et al., 2013).
Interaction with Phospholipid Bilayers : L-norleucine-containing peptides exhibit different interactions with phospholipid bilayers compared to methionine-containing peptides, indicating potential applications in understanding peptide-lipid interactions (Epand, Raymer, 2009).
Metabolic Studies : L-norleucine has been used in metabolic studies to understand the pathways for the metabolism of carbon chains in amino acids. It has been compared with leucine and norvaline in terms of oxidation rates and incorporation into body proteins (Hassan, Greenberg, 1952).
Influence on Muscle Protein Synthesis : Studies have shown that while leucine stimulates protein synthesis in skeletal muscle, norleucine does not have the same effect. This distinction is important for understanding the nutrient signaling role of leucine (Escobar et al., 2010).
Biosynthesis and Incorporation into Proteins : Research on E. coli has demonstrated how norleucine is biosynthesized and incorporated into proteins, offering insights into the manipulation of amino acid pathways for various applications (Bogosian et al., 1989).
Safety And Hazards
L-Norleucine should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak7.
Future Directions
The recognition that multiple tumor types are glutamine dependent has renewed interest in metabolic inhibitors such as DON8. There is ongoing research into the development of DON peptide prodrugs designed to circumvent DON-associated toxicity6. These studies suggest that broadly targeting glutamine metabolism could provide a therapeutic avenue for pancreatic ductal adenocarcinoma (PDAC)6.
properties
IUPAC Name |
(2S)-2-aminohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQKBLKVPFOOQJ-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883362 | |
Record name | L-Norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | L-Norleucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001645 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
12 mg/mL at 25 °C | |
Record name | L-Norleucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001645 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
L-Norleucine | |
CAS RN |
327-57-1 | |
Record name | Caprine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=327-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norleucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000327571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norleucine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15458 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | L-Norleucine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Norleucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.748 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORLEUCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/832C8OV84S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | L-Norleucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001645 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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